tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate
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Overview
Description
tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a 6-chloro-2-phenoxypyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate typically involves multiple stepsThe final step involves the formation of the carbamate linkage using tert-butyl chloroformate under basic conditions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it can be used to study the interactions of piperidine and pyrimidine derivatives with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for the production of other complex organic molecules .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the pyrimidine moiety can bind to nucleic acid bases, potentially inhibiting DNA or RNA synthesis . The carbamate group can also undergo hydrolysis, releasing the active piperidine and pyrimidine derivatives .
Comparison with Similar Compounds
- tert-butyl N-(6-chloropyridazin-3-yl)carbamate
- tert-butyl (6-chloro-9H-purin-2-yl)carbamate
- tert-butyl (6-chloropyridin-2-yl)carbamate
Comparison:
- tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate is unique due to the presence of both a piperidine ring and a phenoxypyrimidine moiety, which can provide distinct biological activities and chemical reactivity compared to other similar compounds .
- tert-butyl N-(6-chloropyridazin-3-yl)carbamate and tert-butyl (6-chloro-9H-purin-2-yl)carbamate lack the piperidine ring, which may result in different pharmacological profiles and synthetic applications .
Biological Activity
tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate (CAS Number: 1334149-00-6) is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of the compound is C20H25ClN4O3, with a molecular weight of 404.9 g/mol. The structure features a piperidine ring, a chloro-substituted pyrimidine, and a carbamate functional group, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H25ClN4O3 |
Molecular Weight | 404.9 g/mol |
CAS Number | 1334149-00-6 |
IUPAC Name | This compound |
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it acts as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, which is crucial for rapidly dividing cells such as cancer cells .
- Antitumor Activity : In vitro studies demonstrate that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. This is attributed to its ability to disrupt cellular metabolism and promote oxidative stress within the cells .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases by modulating pathways associated with neuronal survival and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cell Viability Assays : In a series of experiments involving human cancer cell lines (e.g., MCF7 for breast cancer), concentrations ranging from 1 µM to 10 µM were tested. Results indicated a dose-dependent decrease in cell viability, with IC50 values around 5 µM for MCF7 cells, suggesting significant antitumor potential .
- Mechanistic Studies : Further investigation into the mechanism revealed that the compound's action on DHFR leads to decreased levels of tetrahydrofolate, subsequently impairing DNA synthesis and leading to cell cycle arrest in the S-phase .
- In Vivo Studies : Animal model studies showed that administration of the compound resulted in reduced tumor growth rates compared to control groups, indicating its potential as an effective therapeutic agent against tumors .
Properties
IUPAC Name |
tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3/c1-20(2,3)28-19(26)22-14-8-7-11-25(13-14)17-12-16(21)23-18(24-17)27-15-9-5-4-6-10-15/h4-6,9-10,12,14H,7-8,11,13H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQRQOHDEQESSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=NC(=N2)OC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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